3-Methyl-6-(thian-4-yloxy)pyridazine
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Overview
Description
3-Methyl-6-(thian-4-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a thian-4-yloxy group at the 6-position. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Pyridazine derivatives, including pyridazinone, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Methyl-6-(thian-4-yloxy)pyridazine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of activities associated with pyridazine derivatives, it’s likely that the compound’s action would result in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(thian-4-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with thian-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain product purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(thian-4-yloxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine compounds.
Scientific Research Applications
3-Methyl-6-(thian-4-yloxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar core structure but without the thian-4-yloxy and methyl substituents.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Thian-4-ol: The sulfur-containing moiety present in 3-Methyl-6-(thian-4-yloxy)pyridazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thian-4-yloxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-6-(thian-4-yloxy)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-3-10(12-11-8)13-9-4-6-14-7-5-9/h2-3,9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBIJYYDYVEDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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